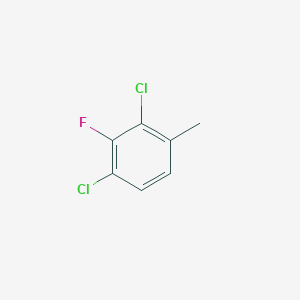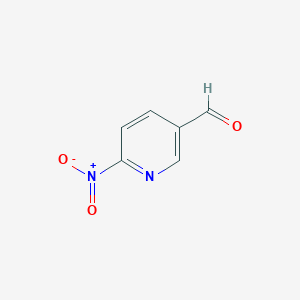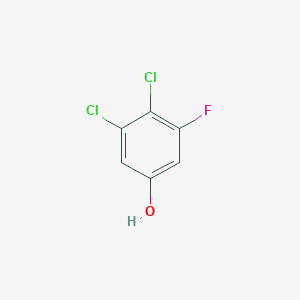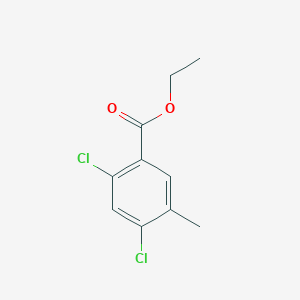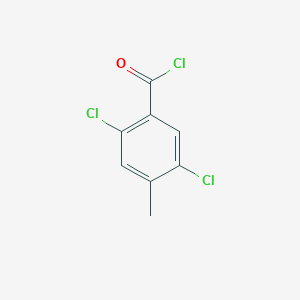
Phenyltrivinylsilane
Vue d'ensemble
Description
Phenyltrivinylsilane, also known as PTVS, is a chemical compound with the molecular formula C6H10Si. It belongs to the family of organosilicon compounds, which are composed of carbon, hydrogen, and silicon atoms. PTVS is a volatile liquid at room temperature, and it is widely used in a variety of industrial applications, including as a catalyst in organic synthesis, as a reagent in the production of pharmaceuticals, and as a solvent in the production of polymers. PTVS has also been studied for its potential applications in the field of scientific research.
Applications De Recherche Scientifique
LED Encapsulation
Phenyltrivinylsilane plays a crucial role in the development of materials for light-emitting diode (LED) encapsulation. A study by Kim, Yang, and Bae (2010) elaborates on a novel method combining nonhydrolytic sol−gel condensation and hydrosilylation reactions under a Pt catalyst. This process creates an oligosiloxane-based hybrid material, known as phenyl hybrimer, which has a high refractive index around 1.56 and exceptional thermal stability against discoloration, even at temperatures above 200°C. This property makes it highly suitable for LED encapsulation applications (Kim, Yang, & Bae, 2010).
Molecular Structure and Properties of High-Phenyl Polysiloxanes
The performance and applications of phenyl polysiloxanes, which involve this compound, depend significantly on their molecular structure. Zhu et al. (2019) conducted a comprehensive study using molecular dynamics simulations and experimental verification to explore the sequence distribution and microstructure of these copolymers. The study revealed that the presence of phenyl units influences the monomer sequences, impacting the material's thermodynamics and photophysical behavior. These insights are vital for the rational design and preparation of high-performance siloxanes in various fields, including electronics and aerospace (Zhu et al., 2019).
Protection and Barrier for Metals
This compound derivatives, like methyl phenyl polysiloxane resins, are used for manufacturing protective coatings for metals, as demonstrated in a study by Barletta et al. (2015). These coatings are highly effective in protecting structural steel from erosion, corrosion, and chemical aggressions. The coatings also exhibit excellent adhesion, scratch resistance, and wear endurance, making them valuable for long-term metal protection (Barletta, Gisario, Puopolo, & Vesco, 2015).
Synthesis and Applications of Arylsilanes
Arylsilanes, which include this compound, are key raw materials in the synthesis of advanced silicone materials such as phenylsilicone resin, oil, and rubber. Peng et al. (2023) reviewed the synthesis and applications of arylsilanes over the past decades, highlighting their widespread use in organic synthesis and various industries, including electronics and aerospace. The study emphasizes the significance of arylsilanes in developing new materials and their diverse applications (Peng et al., 2023).
Propriétés
IUPAC Name |
tris(ethenyl)-phenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Si/c1-4-13(5-2,6-3)12-10-8-7-9-11-12/h4-11H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJPAQRDHMJPBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si](C=C)(C=C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonyl chloride](/img/structure/B3110563.png)
![Methyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate hydrochloride](/img/structure/B3110571.png)

